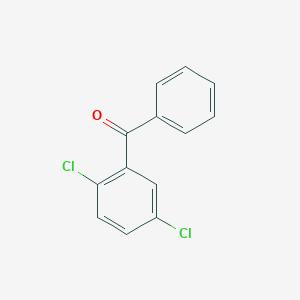

2,5-Dichlorobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dichlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVKIHMGRWRACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150347-09-4 | |

| Record name | Methanone, (2,5-dichlorophenyl)phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150347-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30332482 | |

| Record name | 2,5-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16611-67-9 | |

| Record name | 2,5-Dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dichlorobenzophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorobenzophenone, a key intermediate in the pharmaceutical and polymer industries, through the Friedel-Crafts acylation of 1,4-dichlorobenzene. This document details the underlying chemical principles, optimized experimental protocols, and quantitative data to support research and development efforts.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds and the introduction of a keto-functional group to an aromatic ring. The synthesis of this compound involves the reaction of 1,4-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The presence of two chlorine atoms on the aromatic substrate deactivates the ring towards electrophilic substitution, making the reaction conditions a critical factor in achieving high yields and purity.[1][2] This guide outlines a well-documented and high-yield procedure for this transformation.

Reaction Mechanism and Workflow

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The key steps involve the formation of a highly reactive acylium ion, its subsequent attack on the electron-rich (despite deactivation) dichlorobenzene ring, and the final deprotonation to restore aromaticity.

Figure 1: Reaction mechanism for the Friedel-Crafts acylation of 1,4-dichlorobenzene.

The overall experimental workflow involves reaction setup, controlled heating, quenching, and purification of the final product.

Figure 2: General experimental workflow for the synthesis and purification.

Data Presentation: Reaction Parameters

The efficiency of the Friedel-Crafts acylation is highly dependent on the stoichiometry of the reactants and the reaction conditions. The following table summarizes data from a high-yield protocol.

| Parameter | Value | Reference |

| Reactants | ||

| 1,4-Dichlorobenzene | 1.4 equivalents | [3] |

| Benzoyl Chloride | 1.0 equivalent | [3] |

| Catalyst | ||

| Aluminum Chloride (AlCl₃) | 2.2 equivalents | [3] |

| Reaction Conditions | ||

| Initial Heating | 80°C | [3] |

| Reaction Temperature | 140°C (1 hr) then 175°C (0.5 hr) | [3] |

| Outcome | ||

| Yield | 80% (after recrystallization) | [3] |

| Isomeric Purity | > 99.5% (for similar reactions) | [4] |

Note: While some reports indicate low yields (8-20%) for this reaction, attributed to the deactivating effect of the chlorine substituents, the optimized conditions presented here demonstrate a significantly improved outcome.[1]

Detailed Experimental Protocol

This protocol is adapted from a patented procedure demonstrating high efficiency.[3]

Materials:

-

1,4-Dichlorobenzene (DCB)

-

Benzoyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene

-

Hexane

-

Aqueous Sodium Bicarbonate (NaHCO₃)

-

Ice and Water

Equipment:

-

A large three-necked flask (e.g., 22 L for the described scale)

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Vigreux column connected to a gas scrubber (e.g., aqueous NaOH) for HCl gas

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 22 L three-necked flask equipped with a mechanical stirrer, thermometer, and a Vigreux column attached to a scrubbing tower, add 1,4-dichlorobenzene (3.0 kg, 20.4 mol) and benzoyl chloride (2.6 kg, 18.5 mol).

-

Homogenization: Heat the mixture to 80°C with stirring until a homogeneous solution is formed.[3]

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (5.5 kg, 41.25 mol) over approximately 12 minutes. The addition is exothermic and will generate HCl gas, which must be neutralized in the scrubber. The molar ratio of AlCl₃ to DCB to benzoyl chloride is approximately 2.2:1.4:1.0.[3]

-

Reaction Heating Profile:

-

Heat the resulting mixture to 140°C over 60 minutes.

-

Continue heating from 140°C to 175°C over the next 30 minutes.

-

Once the temperature reaches 175°C, discontinue heating.

-

-

Cooling and Quenching: Allow the reaction mixture to cool to 80°C over approximately two hours. Cautiously pour the warm mixture into a well-stirred vessel containing a slurry of ice (approx. 15 kg) and water (approx. 25 L) over 30 minutes to decompose the aluminum chloride complex.

-

Isolation of Crude Product: Collect the precipitated organic solid by filtration.

-

Workup:

-

Dissolve the filtered solid in toluene (7 L).

-

Wash the toluene solution with an aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.

-

Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

-

Purification:

-

Remove the toluene by distillation under reduced pressure.

-

Recrystallize the resulting crude solid from a mixture of hexane and toluene to yield pure this compound.[3] The final product is typically a solid with a reported melting point.

-

Logical Relationships in Synthesis

The success of the synthesis is governed by the interplay between the substrate's reactivity, the catalyst's activity, and the process conditions.

Figure 3: Key factors influencing the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation of 1,4-dichlorobenzene provides a direct and efficient route to this compound. While the deactivated nature of the substrate presents a challenge, the use of a stoichiometric excess of aluminum chloride and elevated temperatures allows for high conversion and excellent yields. The detailed protocol provided herein serves as a robust starting point for laboratory-scale synthesis and process development. Careful control over reaction parameters and a thorough purification process are paramount to achieving a high-purity final product suitable for applications in drug discovery and materials science.

References

Spectroscopic Profile of 2,5-Dichlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dichlorobenzophenone (C₁₃H₈Cl₂O), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The quantitative spectroscopic data for this compound is summarized in the tables below. It is important to note that while spectral data for this compound exists in various databases, publicly accessible, detailed peak lists with assignments are limited. The data presented here is a combination of referenced database information and predicted values based on the analysis of closely related structural analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 - 7.70 | Multiplet | 2H | Protons ortho to carbonyl (unsubstituted ring) |

| ~7.65 - 7.55 | Multiplet | 1H | Proton para to carbonyl (unsubstituted ring) |

| ~7.50 - 7.40 | Multiplet | 2H | Protons meta to carbonyl (unsubstituted ring) |

| ~7.45 | Doublet | 1H | H-6 (proton ortho to carbonyl, adjacent to Cl) |

| ~7.35 | Doublet of Doublets | 1H | H-4 (proton between two Cl atoms) |

| ~7.30 | Doublet | 1H | H-3 (proton ortho to Cl) |

Disclaimer: The ¹H NMR data is predicted based on established chemical shift values for substituted benzophenones. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Carbonyl Carbon (C=O) |

| ~138 | Quaternary Carbon (C-1', unsubstituted ring) |

| ~137 | Quaternary Carbon (C-1, dichlorinated ring) |

| ~133 | CH (para to carbonyl, unsubstituted ring) |

| ~132 | Quaternary Carbon (C-2, attached to Cl) |

| ~131 | CH (dichlorinated ring) |

| ~130 | CH (ortho to carbonyl, unsubstituted ring) |

| ~129 | Quaternary Carbon (C-5, attached to Cl) |

| ~128 | CH (meta to carbonyl, unsubstituted ring) |

| ~127 | CH (dichlorinated ring) |

Note: The ¹³C NMR data is based on information available in the PubChem database, which references spectral data from commercial libraries.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1670 | Strong | C=O (Ketone) Stretch |

| ~1600 - 1450 | Medium | Aromatic C=C Ring Stretch |

| ~1300 - 1000 | Strong | C-Cl Stretch |

| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Note: The IR data is based on typical absorption frequencies for aromatic ketones and chlorinated aromatic compounds.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 252 | ~65 | [M+2]⁺• Isotope Peak |

| 250 | 100 | [M]⁺• Molecular Ion |

| 215 | Moderate | [M-Cl]⁺ |

| 175 | High | [C₆H₄ClCO]⁺ (Dichlorobenzoyl cation) |

| 139 | Moderate | [C₆H₄Cl]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Note: The mass spectrometry data is based on typical fragmentation patterns for benzophenones and the isotopic distribution of chlorine. The molecular ion peak is expected to show a characteristic 3:1 ratio for the [M]⁺• and [M+2]⁺• peaks due to the presence of two chlorine atoms.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz or 125 MHz). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required to obtain a high-quality spectrum due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent disc using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source. In EI, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound can be visualized as follows.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Physical and chemical properties of 2,5-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a benzophenone core with two chlorine substituents on one of the phenyl rings, imparts specific reactivity and properties that are leveraged in various industrial and research applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly within the pharmaceutical and chemical industries.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Name | (2,5-dichlorophenyl)(phenyl)methanone | [1] |

| Synonyms | 2,5-Dichlorophenyl phenyl ketone | [1] |

| CAS Number | 16611-67-9 | [1] |

| Molecular Formula | C₁₃H₈Cl₂O | [1][2] |

| Molecular Weight | 251.11 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 87-88 °C | [4] |

| Boiling Point | 369.9 °C at 760 mmHg | [5] |

| Density | 1.311 g/cm³ (Predicted) | [5] |

| Flash Point | 156.4 °C | [5] |

| Solubility | Sparingly soluble in water.[3] |

Table 2: Spectral Data

| Spectroscopic Technique | Data Summary | Reference |

| ¹³C NMR | Spectra available on PubChem. | [1] |

| Mass Spectrometry (GC-MS) | Spectra available on PubChem. | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available on PubChem. | [1] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride.[3]

Materials:

-

1,4-Dichlorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Toluene

-

Hexane

-

Ice

-

Water

-

Aqueous sodium bicarbonate solution

-

Three-necked flask equipped with a mechanical stirrer, thermometer, and condenser with a gas outlet to an aqueous NaOH scrub tower.

Procedure:

-

To a 22 L three-necked flask, add 1,4-dichlorobenzene (3 kg, 26.4 mol) and benzoyl chloride (2.6 kg, 18.55 mol).[6]

-

Heat the mixture to 80 °C to obtain a homogeneous solution.[6]

-

With stirring, add anhydrous aluminum chloride (5.5 kg, 41.25 mol) over 12 minutes. The molar ratio of AlCl₃ to 1,4-dichlorobenzene to benzoyl chloride should be approximately 2.2:1.4:1.0.[6]

-

Heat the resulting mixture to 140 °C over 60 minutes, and then increase the temperature to 175 °C and maintain for 30 minutes.[6]

-

Stop the heating and allow the mixture to cool to 80 °C over two hours.[6]

-

Carefully pour the reaction mixture into a well-stirred mixture of approximately 25 L of water and 15 kg of ice over 30 minutes to quench the reaction.[6]

-

Collect the resulting organic solid by filtration.[6]

-

Dissolve the crude solid in 7 L of toluene.[6]

-

Wash the toluene solution with aqueous sodium bicarbonate and then dry the organic layer.[6]

-

Remove the toluene by distillation.[6]

-

The pure this compound can be isolated by recrystallization from a mixture of hexane and toluene, yielding approximately 80% of the final product.[6]

Recrystallization for Purification

Recrystallization is a critical step to obtain high-purity this compound. A two-solvent system is often effective.

General Protocol for Two-Solvent Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is readily soluble (e.g., toluene).

-

While the solution is hot, add a second solvent in which the compound is less soluble (e.g., hexane) dropwise until the solution becomes cloudy, indicating saturation.[7]

-

If persistent cloudiness occurs, add a small amount of the first solvent to redissolve the precipitate.

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystallization.[7]

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.[7]

-

Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis with several key applications:

-

Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceutical compounds. The dichlorinated phenyl group can be a key structural motif or can be further functionalized.[6][8]

-

Photoinitiator: In polymer chemistry, it can act as a photoinitiator, absorbing UV light to generate free radicals that initiate polymerization reactions. This is particularly useful in the curing of coatings and adhesives.[3][8]

-

UV Filter: Its ability to absorb UV radiation makes it a potential component in cosmetic formulations as a UV filter, protecting against sun damage.[8]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is also used as an intermediate in the production of agrochemicals.[3][8]

Due to its primary role as a synthetic intermediate, there is limited information available regarding its direct biological activity or involvement in specific signaling pathways. Its utility in drug development is primarily as a starting material for the construction of more complex, biologically active molecules.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 16611-67-9 [chemicalbook.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. chemimpex.com [chemimpex.com]

In-Depth Technical Guide to 2,5-Dichlorobenzophenone (CAS Number 16611-67-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichlorobenzophenone (CAS No. 16611-67-9), a halogenated aromatic ketone. The document details its chemical and physical properties, a well-established synthesis protocol, and its primary industrial applications. A significant portion of this guide is dedicated to a thorough review of its known hazards and safety information, based on available safety data sheets and toxicological literature. It is critical to note that while this compound serves as an intermediate in the synthesis of potentially bioactive molecules, there is a significant lack of publicly available data on its own biological activities, mechanism of action, and specific toxicological profile. This guide highlights these data gaps to underscore areas for future research.

Chemical and Physical Properties

This compound is a dichlorinated derivative of benzophenone.[1] The presence of chlorine atoms on the phenyl ring influences its chemical reactivity and physical properties.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2,5-dichlorophenyl)(phenyl)methanone | [1] |

| Synonyms | 2,5-Dichlorophenyl phenyl ketone | [3] |

| CAS Number | 16611-67-9 | [3] |

| Molecular Formula | C₁₃H₈Cl₂O | [4] |

| Molecular Weight | 251.11 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 87-88 °C | [3] |

| Boiling Point | 369.9 °C at 760 mmHg | [3] |

| Density | 1.311 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in water | [2] |

| Flash Point | 156.4 °C | [3] |

| Vapor Pressure | 1.15E-05 mmHg at 25°C | [3] |

Synthesis

The primary and well-documented method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[2] This involves the electrophilic substitution of 1,4-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[2]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,4-Dichlorobenzene

-

Benzoyl chloride

-

Aluminum chloride (anhydrous)

-

Toluene

-

Hexane

-

Ice

-

Water

-

Aqueous sodium bicarbonate solution

-

22 L three-necked flask equipped with a thermometer, mechanical stirrer, and a Vigreux column connected to an aqueous NaOH scrubbing tower.

Procedure:

-

To the reaction flask, add 1,4-dichlorobenzene (3 kg, 26.4 mol) and benzoyl chloride (2.6 kg, 18.55 mol).

-

Heat the mixture to 80°C to obtain a homogeneous solution.

-

Over a period of 12 minutes, gradually add aluminum chloride (5.5 kg, 41.25 mol) with continuous stirring.

-

Increase the temperature of the resulting mixture to 140°C over 60 minutes.

-

Further, heat the mixture to 175°C over 30 minutes.

-

Cease heating and allow the mixture to cool to 80°C over two hours.

-

Pour the cooled mixture into a well-stirred mixture of approximately 25 L of water and 15 kg of ice over 30 minutes.

-

Collect the resulting organic solid by filtration.

-

Dissolve the solid in 7 L of toluene.

-

Wash the toluene solution with aqueous sodium bicarbonate and then dry it.

-

Remove the toluene by distillation.

-

Recrystallize the crude product from hexane and toluene to yield pure this compound.

This protocol has been reported to yield approximately 80% of the pure product.[5]

Caption: Synthesis workflow for this compound.

Applications

This compound is primarily utilized as a chemical intermediate in various industrial processes.

-

Photoinitiator: It can be used as a photoinitiator in photopolymerization reactions.[2] Upon exposure to UV light, it can generate free radicals that initiate polymerization.[2]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a starting material in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[5]

-

Polymer Synthesis: It is a precursor for the preparation of substituted para-polyphenylenes through metal-catalyzed aryl coupling reactions.[5]

-

UV Absorber: Due to its benzophenone core, it has applications as a UV absorber in plastics and coatings.[2]

Biological Activity and Signaling Pathways

There is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, or specific signaling pathway interactions of this compound. Its primary role is as a synthetic intermediate.

It is worth noting that other dichlorobenzophenone isomers and related compounds have been investigated for biological activity. For example, 4,4'-dichlorobenzophenone, a transformation product of DDT, has been shown to exhibit estrogenic effects by binding to estrogen receptors (ERα and ERβ) and promoting the proliferation of MCF-7 cells in an ER-dependent manner.[6] However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to potential differences in structure-activity relationships.

Future research is required to elucidate any potential biological effects of this compound.

Caption: Information Gaps for this compound.

Hazards and Safety Information

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | [7] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [7] |

| Specific target organ toxicity – single exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [7] |

| Acute toxicity, oral (potential) | 4 | H302: Harmful if swallowed | [1] |

| Acute toxicity, dermal (potential) | 4 | H312: Harmful in contact with skin | [1] |

| Acute toxicity, inhalation (potential) | 4 | H332: Harmful if inhaled | [1] |

Note: The acute toxicity classifications are indicated as "potential" as they are listed in some databases but are often accompanied by "no data available" in detailed safety data sheets.[3][7]

Toxicological Summary

Detailed toxicological studies on this compound are limited. Safety data sheets consistently report "no data available" for acute oral, dermal, and inhalation toxicity, as well as for carcinogenicity, germ cell mutagenicity, and reproductive toxicity.[3][7] Long-term exposure effects are not well-documented, but structural similarities to other chlorinated aromatic compounds suggest potential for bioaccumulation and organ toxicity.[2]

Handling and Personal Protective Equipment (PPE)

Standard laboratory safety precautions should be strictly followed when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Caption: Hazard classification and response summary.

Ecotoxicity

Data on the ecotoxicity of this compound is largely unavailable. Safety data sheets indicate "no data available" for toxicity to fish, daphnia, and algae.[7] Given its chemical nature as a chlorinated aromatic compound and its low water solubility, it may be persistent in the environment and bioaccumulate. Discharge into the environment should be avoided.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties and a straightforward synthesis. Its primary applications are in the polymer and chemical synthesis industries. While its acute hazards as an irritant are established, there is a significant and critical lack of data regarding its specific biological activities, mechanisms of action, and chronic toxicological effects. This represents a substantial knowledge gap. For researchers and professionals in drug development, while this compound may be a useful precursor, its own biological and toxicological profile remains to be determined and should be a focus of future investigation before any assumptions about its inertness can be made.

References

- 1. This compound | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 16611-67-9 [chemicalbook.com]

- 6. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

Navigating the Solubility of 2,5-Dichlorobenzophenone: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 2,5-Dichlorobenzophenone (C₁₃H₈Cl₂O), a crucial intermediate in the synthesis of pharmaceuticals and polymers. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data, provides a qualitative solubility assessment, and details a comprehensive experimental protocol for precise solubility determination in common organic solvents.

Core Physical and Chemical Properties

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit greater solubility in non-polar and moderately polar organic solvents compared to polar solvents. The presence of the aromatic rings and chlorine atoms contributes to its non-polar character, while the ketone group introduces a degree of polarity.

Qualitative evidence from synthetic procedures indicates that this compound can be recrystallized from a mixture of hexane and toluene.[2] This suggests that it is soluble in these solvents, particularly at elevated temperatures, with lower solubility at reduced temperatures, a prerequisite for effective recrystallization.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Acetone | C₃H₆O | 5.1 | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Hexane | C₆H₁₄ | 0.1 | |||

| Methanol | CH₃OH | 5.1 | |||

| Toluene | C₇H₈ | 2.4 |

Experimental Protocol for Solubility Determination

To empower researchers in generating precise and reliable solubility data, the following detailed experimental protocol for the isothermal shake-flask method is provided. This method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Standard laboratory glassware and equipment

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a chemically resistant syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the respective solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the logical workflow for solubility determination.

This technical guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary tools to generate critical experimental data. Accurate solubility information is paramount for the successful design and optimization of chemical processes in pharmaceutical and materials science applications.

References

An In-depth Technical Guide on the Molecular Structure and Crystal Packing of 2,5-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and crystal packing of 2,5-Dichlorobenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. This document details the key structural features, intermolecular interactions, and the experimental protocols used for its characterization, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound (C₁₃H₈Cl₂O) consists of a central carbonyl group connecting a phenyl ring and a 2,5-dichlorophenyl ring. The presence of the chlorine atoms on one of the phenyl rings significantly influences the molecule's electronic properties and steric conformation.

A diagram of the molecular structure is presented below, generated using the crystallographically determined atomic coordinates.

Caption: Molecular structure of this compound.

Key Structural Parameters

The precise arrangement of atoms within the this compound molecule has been determined by single-crystal X-ray diffraction. The key bond lengths and angles are summarized in the tables below. This data is essential for understanding the molecule's geometry and for computational modeling studies.

Table 1: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| C7 | O1 | 1.223(3) |

| C5 | C7 | 1.501(4) |

| C7 | C8 | 1.505(4) |

| C9 | Cl1 | 1.731(3) |

| C12 | Cl2 | 1.734(3) |

| C1 | C2 | 1.385(4) |

| C2 | C3 | 1.381(5) |

| C3 | C4 | 1.378(5) |

| C4 | C5 | 1.393(4) |

| C5 | C6 | 1.391(4) |

| C6 | C1 | 1.381(4) |

| C8 | C9 | 1.389(4) |

| C9 | C10 | 1.379(4) |

| C10 | C11 | 1.371(5) |

| C11 | C12 | 1.378(5) |

| C12 | C13 | 1.381(4) |

| C13 | C8 | 1.388(4) |

Table 2: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| O1 | C7 | C5 | 120.7(3) |

| O1 | C7 | C8 | 120.2(3) |

| C5 | C7 | C8 | 119.1(2) |

| C6 | C5 | C4 | 118.4(3) |

| C6 | C5 | C7 | 120.5(3) |

| C4 | C5 | C7 | 121.1(3) |

| C13 | C8 | C9 | 118.6(3) |

| C13 | C8 | C7 | 121.5(3) |

| C9 | C8 | C7 | 119.9(2) |

| C10 | C9 | C8 | 121.1(3) |

| C10 | C9 | Cl1 | 119.4(2) |

| C8 | C9 | Cl1 | 119.5(2) |

| C11 | C12 | C13 | 120.7(3) |

| C11 | C12 | Cl2 | 119.7(3) |

| C13 | C12 | Cl2 | 119.6(2) |

Table 3: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C6 | C5 | C7 | O1 | -14.6(5) |

| C4 | C5 | C7 | O1 | 165.9(3) |

| C6 | C5 | C7 | C8 | 166.1(3) |

| C4 | C5 | C7 | C8 | -13.4(4) |

| C13 | C8 | C7 | O1 | 47.7(4) |

| C9 | C8 | C7 | O1 | -133.2(3) |

| C13 | C8 | C7 | C5 | -133.0(3) |

| C9 | C8 | C7 | C5 | 46.1(4) |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by a network of intermolecular interactions. In the case of this compound, the packing is primarily influenced by weak intermolecular forces, including hydrogen bonds and halogen bonds.

The crystal system and space group provide a fundamental description of the crystal's symmetry.

Table 4: Crystallographic Data

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.136(2) |

| b (Å) | 9.923(2) |

| c (Å) | 11.458(2) |

| α (°) | 90 |

| β (°) | 107.03(3) |

| γ (°) | 90 |

| Volume (ų) | 1102.1(4) |

| Z | 4 |

The crystal packing of this compound is characterized by a herringbone-like arrangement of molecules. This packing is stabilized by a combination of C-H···O hydrogen bonds and Cl···Cl halogen interactions.

Caption: Schematic of the crystal packing of this compound.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below, based on established Friedel-Crafts acylation methodology.

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: To a solution of 1,4-dichlorobenzene in a suitable solvent, benzoyl chloride is added.

-

Catalysis: Anhydrous aluminum chloride (AlCl₃) is added portion-wise as the catalyst.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to afford pure this compound as a white to off-white crystalline solid.

Single-Crystal X-ray Diffraction

The determination of the molecular and crystal structure of this compound was performed using single-crystal X-ray diffraction.

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in a mixture of ethanol and water at room temperature.

Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images were collected by rotating the crystal through a range of angles.

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final structural model was validated using standard crystallographic software.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and crystal packing of this compound. The quantitative data presented in the tables, derived from single-crystal X-ray diffraction, offers a precise description of the molecular geometry. The analysis of the crystal packing reveals the importance of weak intermolecular interactions in directing the solid-state assembly of the molecules. The detailed experimental protocols for synthesis and crystallographic analysis serve as a valuable resource for researchers working with this compound and related structures. This comprehensive information is crucial for applications in drug design, where understanding molecular conformation and intermolecular interactions is paramount, and in materials science for the rational design of crystalline materials with desired properties.

Technical Guide: Health and Safety Precautions for 2,5-Dichlorobenzophenone

This document provides a comprehensive overview of the health and safety handling precautions for 2,5-Dichlorobenzophenone (CAS No: 16611-67-9). The information is compiled from safety data sheets and chemical databases to ensure researchers, scientists, and drug development professionals can implement appropriate safety measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2][3][4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3][4] Long-term exposure risks are not well-documented, but structural similarities to other chlorinated aromatic compounds suggest caution regarding potential bioaccumulation and organ toxicity.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4] |

Precautionary Statements (Selected):

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2][3]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈Cl₂O[3] |

| Molecular Weight | 251.11 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 87-88°C[3] |

| Boiling Point | 369.9°C at 760 mmHg[3] |

| Flash Point | 156.4°C[3] |

| Density | 1.311 g/cm³[3] |

| Vapor Pressure | 1.15 x 10⁻⁵ mmHg at 25°C[3] |

| Solubility | Sparingly soluble in water |

Toxicological Information

While the substance is classified for its irritant properties, comprehensive quantitative toxicological data is limited.

Table 3: Toxicological Data Summary

| Toxicity Endpoint | Result |

|---|---|

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[1][2] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

Experimental Protocols

The safety data sheets reviewed for this guide affirm the GHS classifications based on existing data; however, they do not provide detailed methodologies for the underlying toxicological experiments. Researchers should consult specialized toxicological databases for in-depth study protocols.

Safe Handling and Exposure Control

A systematic approach is necessary to minimize exposure and ensure safety.

Caption: Workflow for the Safe Handling of this compound.

Engineering Controls:

-

Work in a well-ventilated area.[2] In an indoor workplace, use a local exhaust system or ensure the process is sealed.[1]

-

Ensure safety showers and eyewash stations are readily accessible and their locations are clearly marked.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent contact.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

|---|---|

| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] |

| Skin | Wear impervious, chemical-resistant clothing and gloves (e.g., nitrile rubber).[2][3] |

| Respiratory | If dust or aerosols are generated and exposure limits may be exceeded, use a NIOSH/MSHA-approved full-face respirator with an appropriate particulate filter.[2][6] |

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Prevent the formation of dust and aerosols.[2]

-

Wash hands and face thoroughly after handling.[1]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2]

-

Keep away from incompatible substances such as strong oxidizing agents.[1]

Emergency Procedures

First-Aid Measures: Immediate and appropriate first aid is critical in the event of an exposure.

Table 5: First-Aid Response Plan

| Exposure Route | Action |

|---|---|

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If symptoms persist, seek immediate medical attention.[1][2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][3] |

| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray (fog), carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][2][3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂) and hydrogen chloride gas.[1][6]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][2][3]

Accidental Release Measures:

-

Personal Precautions: Evacuate non-essential personnel. Avoid breathing dust and prevent contact with the substance.[2] Ensure adequate ventilation.[2]

-

Containment and Cleanup: Sweep up the spilled material carefully to avoid generating dust and collect it in a suitable, sealed container for disposal.[1][6] Clean the affected area thoroughly in accordance with environmental regulations.[1] Do not let the product enter drains.

-

Disposal: Dispose of waste in accordance with all applicable regional, national, and local laws and regulations.[1][2]

References

Thermal Decomposition of 2,5-Dichlorobenzophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide on the predicted thermal decomposition of 2,5-Dichlorobenzophenone. It is important to note that a thorough review of scientific literature did not yield specific experimental studies on the thermal decomposition of this particular compound. Therefore, the information presented herein is based on established principles of organic chemistry, data from analogous chlorinated aromatic compounds, and general knowledge of benzophenone stability. The proposed decomposition pathways and products should be considered predictive and require experimental validation.

Executive Summary

This compound, a halogenated aromatic ketone, is a molecule of interest in various fields, including pharmaceutical and polymer synthesis. Understanding its thermal stability and decomposition products is crucial for safety, environmental impact assessment, and process optimization in applications involving elevated temperatures. This guide summarizes the anticipated thermal decomposition behavior of this compound, outlines plausible experimental protocols for its analysis, and presents a hypothetical decomposition pathway. Due to the absence of direct quantitative data, this guide focuses on qualitative predictions and methodological frameworks.

Predicted Thermal Stability and Decomposition Products

Benzophenones, in general, exhibit considerable thermal stability due to the resonance stabilization afforded by the aromatic rings and the carbonyl group. However, the presence of chlorine atoms on one of the phenyl rings in this compound is expected to influence its decomposition profile. The Carbon-Chlorine (C-Cl) bond is typically the most labile site for initial bond cleavage under thermal stress.

Based on studies of the pyrolysis of chlorobenzene and dichlorobenzenes, the thermal decomposition of this compound is likely to proceed through a free-radical mechanism. The primary decomposition products are anticipated to arise from the homolytic cleavage of the C-Cl bonds and the C-C bond between the carbonyl group and the dichlorinated phenyl ring.

Table 1: Predicted Thermal Decomposition Products of this compound

| Plausible Product | Chemical Formula | Formation Pathway (Hypothesized) | Significance |

| 2,5-Dichlorophenyl radical | C₆H₃Cl₂• | Initial C-C bond cleavage between carbonyl and dichlorophenyl ring. | Highly reactive intermediate leading to secondary products. |

| Benzoyl radical | C₇H₅O• | Initial C-C bond cleavage between carbonyl and dichlorophenyl ring. | Reactive intermediate. |

| Chlorine radical | Cl• | Homolytic cleavage of C-Cl bonds. | Highly reactive, can abstract hydrogen or add to aromatic rings. |

| Hydrogen Chloride | HCl | Abstraction of hydrogen atoms by chlorine radicals. | A common inorganic byproduct in the pyrolysis of chlorinated organics. |

| Benzene | C₆H₆ | Hydrogen abstraction by phenyl radicals formed after decarbonylation of benzoyl radicals. | A common, stable aromatic hydrocarbon product. |

| Chlorobenzene | C₆H₅Cl | Recombination of phenyl and chlorine radicals or subsequent reactions. | A potential chlorinated organic byproduct. |

| Dichlorobiphenyls | C₁₂H₈Cl₂ | Dimerization of 2,5-dichlorophenyl radicals. | Formation of more complex, persistent organic pollutants. |

| Benzoic Acid | C₇H₆O₂ | Oxidation of benzoyl radical in the presence of an oxygen source. | Potential product in oxidative thermal decomposition. |

| Carbon Monoxide | CO | Decarbonylation of the benzoyl radical. | A common gaseous byproduct. |

| Carbon Dioxide | CO₂ | Complete oxidation. | Expected in an oxygen-rich environment. |

Proposed Experimental Protocols

To experimentally determine the thermal decomposition products of this compound, a combination of analytical techniques would be required. The most suitable method is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which allows for the thermal fragmentation of the sample in an inert atmosphere and subsequent separation and identification of the volatile products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound at various temperatures.

Methodology:

-

Sample Preparation: A small, accurately weighed amount (typically 100-500 µg) of pure this compound is placed into a quartz pyrolysis tube.

-

Pyrolysis: The sample is introduced into a micro-furnace pyrolyzer directly coupled to the GC injector. The pyrolysis is performed at a series of temperatures (e.g., 500 °C, 700 °C, and 900 °C) in an inert atmosphere (e.g., Helium) to assess the temperature-dependent formation of products. A rapid heating rate (e.g., 20 °C/ms) is used to minimize secondary reactions.

-

Gas Chromatography (GC): The pyrolysis products are swept into the GC column by the carrier gas. A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for separating the expected aromatic and chlorinated compounds. The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to elute a wide range of products.

-

Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer. Electron Ionization (EI) at 70 eV is used to generate characteristic fragmentation patterns. The mass spectra are recorded over a mass-to-charge ratio (m/z) range of, for example, 35-500 amu.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different decomposition products. The mass spectrum of each peak is compared with a spectral library (e.g., NIST) for identification. The relative abundance of each product can be estimated from the peak area in the chromatogram.

Visualizations

Hypothetical Decomposition Pathway

The following diagram illustrates a simplified, hypothetical pathway for the initial stages of the thermal decomposition of this compound based on the principles of bond dissociation energies.

Caption: Hypothetical initial thermal decomposition pathways of this compound.

Experimental Workflow for Py-GC-MS Analysis

The following diagram outlines the logical workflow for the analysis of thermal decomposition products using Pyrolysis-Gas Chromatography-Mass Spectrometry.

Caption: Workflow for the analysis of thermal decomposition products by Py-GC-MS.

Conclusion and Future Work

While direct experimental data on the thermal decomposition of this compound is currently unavailable in the public domain, a predictive analysis based on the behavior of analogous compounds suggests a decomposition pathway initiated by C-C and C-Cl bond cleavage. The primary products are expected to include chlorinated aromatic fragments, benzene derivatives, and inorganic species such as HCl.

To validate these predictions and provide a comprehensive understanding of its thermal decomposition, further experimental studies are essential. The proposed Py-GC-MS protocol offers a robust framework for such an investigation. Detailed analysis of the decomposition products and their formation at different temperatures will be invaluable for researchers and professionals working with this compound in high-temperature applications, ensuring safer handling and a clearer understanding of its environmental fate.

Technical Guide to 2,5-Dichlorobenzophenone for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dichlorobenzophenone (CAS No. 16611-67-9), focusing on its commercial availability, purity, synthesis, and analytical methodologies. This document is intended to be a valuable resource for professionals in organic synthesis, pharmaceutical development, and materials science.

Introduction

This compound is a chlorinated aromatic ketone with the molecular formula C₁₃H₈Cl₂O. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its photochemical properties also make it useful as a UV filter and photoinitiator in polymer chemistry.[1] Understanding the commercial landscape and analytical control of this compound is crucial for its effective application in research and manufacturing.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. The most common analytical method cited for purity assessment by suppliers is Gas Chromatography (GC).

Table 1: Commercial Availability and Purity of this compound

| Supplier | CAS Number | Purity Specification | Physical Form |

| Chem-Impex International | 16611-67-9 | ≥ 99% (GC) | White or pale white crystals |

| Santa Cruz Biotechnology | 16611-67-9 | Not specified (Refer to CoA) | Crystalline |

| ChemicalBook Suppliers | 16611-67-9 | ≥ 98% | Off-white to brown crystals |

| Shenzhen Nexcon Pharmatechs Ltd. (via ChemicalBook) | 16611-67-9 | 98% | Not specified |

Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity information.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride, using aluminum chloride as a catalyst.[2]

Materials:

-

1,4-Dichlorobenzene

-

Benzoyl chloride

-

Aluminum chloride (anhydrous)

-

Toluene

-

Hexane

-

Aqueous sodium bicarbonate solution

-

Ice

-

Water

-

22 L three-necked flask with mechanical stirrer, thermometer, and Vigreux column connected to a NaOH scrub tower.

Procedure:

-

Reaction Setup: To the 22 L flask, add 1,4-dichlorobenzene (3.0 kg, 20.4 mol) and benzoyl chloride (2.6 kg, 18.5 mol). Heat the mixture to 80°C to form a homogeneous solution.

-

Catalyst Addition: With stirring, add anhydrous aluminum chloride (5.5 kg, 41.2 mol) over approximately 12 minutes.

-

Reaction: Heat the resulting mixture to 140°C over 60 minutes, and then increase the temperature to 175°C and hold for 30 minutes.

-

Quenching: Stop the heating and allow the mixture to cool to 80°C. Carefully pour the reaction mixture into a well-stirred mixture of ice (15 kg) and water (25 L).

-

Isolation: Collect the resulting organic solid by filtration.

-

Work-up: Dissolve the crude solid in toluene (7 L). Wash the toluene solution with aqueous sodium bicarbonate and then dry the organic layer.

-

Purification: Remove the toluene by distillation. Recrystallize the resulting solid from a mixture of hexane and toluene to yield pure this compound.[2]

Illustrative Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

While specific validated methods for this compound are not widely published, a general GC-MS method, adaptable from protocols for similar chlorinated aromatic compounds, can be employed for purity analysis and impurity profiling.

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent like acetone or dichloromethane at a concentration of approximately 1 mg/mL.

-

GC-MS Conditions (Representative):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp to 280°C at a rate of 15°C/min

-

Hold at 280°C for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-350

-

-

Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate the synthesis and a general analytical workflow for this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: A representative workflow for the purity analysis of this compound by GC-MS.

References

Methodological & Application

Application Notes and Protocols: 2,5-Dichlorobenzophenone as a Photoinitiator in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzophenone is a halogenated derivative of benzophenone that can function as a Type II photoinitiator for free-radical polymerization.[1] Upon absorption of ultraviolet (UV) light, it can initiate or accelerate the polymerization of various monomers, making it a valuable tool in the synthesis of polymers for applications in coatings, adhesives, and potentially in specialized biomedical materials.[2] Like other benzophenone derivatives, it operates through a hydrogen abstraction mechanism, requiring a co-initiator, typically a tertiary amine, to generate the initiating free radicals.[3][4]

This document provides an overview of the principles of operation, potential applications, and generalized experimental protocols for utilizing this compound as a photoinitiator. Due to a lack of extensive studies specifically detailing the photoinitiation efficiency and kinetics of this compound, the quantitative data and protocols provided herein are based on well-documented benzophenone/amine systems and should be adapted and optimized for specific experimental conditions.

Principle of Operation: A Type II Photoinitiator

This compound functions as a Type II photoinitiator, which means it requires a second molecule, a co-initiator, to produce radicals that initiate polymerization. The general mechanism involves the following steps:

-

Photoexcitation: this compound absorbs UV radiation, promoting it from its ground state to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state.

-

Hydrogen Abstraction: The excited triplet state of the benzophenone derivative abstracts a hydrogen atom from a co-initiator, which is typically a tertiary amine with an available hydrogen on the alpha-carbon to the nitrogen.

-

Radical Formation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator.

-

Initiation: The aminoalkyl radical is generally the more reactive species and initiates the polymerization by adding to a monomer molecule, starting the polymer chain growth. The ketyl radical is less reactive and may participate in termination reactions.

Applications

Benzophenone-based photoinitiators are widely used in various industrial and research applications due to their efficiency and versatility. While specific applications of this compound as a photoinitiator are not extensively documented, its properties suggest its utility in areas such as:

-

UV Curing of Coatings and Inks: The rapid, controlled polymerization initiated by UV light is ideal for curing thin films of coatings on various substrates, providing a hard, durable finish.

-

Adhesives: UV-curable adhesives formulated with photoinitiators like this compound offer on-demand curing, which is advantageous in many assembly processes.

-

Dental Resins and Composites: While camphorquinone is a more common photoinitiator in dentistry, other benzophenone derivatives have been explored.[5] Photoinitiators are crucial for the light-curing of dental fillings and sealants.

-

Biomedical Materials and Drug Delivery: Photopolymerization is a key technique for creating hydrogels and other biocompatible polymers used in drug delivery systems and tissue engineering. The ability to control the polymerization spatially and temporally is a significant advantage.

Data Presentation: Typical Performance of Benzophenone Photoinitiator Systems

The following tables summarize typical experimental conditions and results for the photopolymerization of acrylate monomers using benzophenone and its derivatives as photoinitiators. This data is intended to provide a general reference and starting point for experiments with this compound.

Table 1: Experimental Conditions for Photopolymerization of Acrylate Monomers with Benzophenone/Amine Systems

| Parameter | Typical Range/Value | Notes |

| Photoinitiator | Benzophenone or derivative | 0.1 - 5.0 wt% |

| Co-initiator | Triethylamine (TEA), N-Methyldiethanolamine (MDEA) | 1.0 - 10.0 wt% |

| Monomer | Methyl Methacrylate (MMA), Acrylate Oligomers | - |

| Light Source | Mercury Vapor Lamp, UV LED | Emission spectrum should overlap with the absorption of the photoinitiator. |

| Light Intensity | 10 - 1000 mW/cm² | Higher intensity generally leads to faster polymerization. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Oxygen inhibits free-radical polymerization. |

| Temperature | Ambient | - |

Table 2: Representative Quantitative Data for Benzophenone-Initiated Polymerization

| Monomer | Photoinitiator System | Light Intensity (mW/cm²) | Polymerization Time (min) | Monomer Conversion (%) | Reference |

| Methyl Methacrylate | Benzophenone / Triethylamine | - | - | - | [6] |

| Acrylate Blend | Benzophenone / Amine | 100 | 5 | ~60-80 | General Literature |

| Dental Resin | Camphorquinone / Amine | 300 | 5 | 50 - 70 | [1] |

Experimental Protocols

The following are generalized protocols for the use of a benzophenone-type photoinitiator in the polymerization of an acrylate monomer. These should be considered as a starting point and may require optimization for this compound.

Protocol 1: Bulk Photopolymerization of an Acrylate Monomer

-

Formulation Preparation:

-

In a light-protected container (e.g., an amber vial), dissolve the desired amount of this compound (e.g., 1 wt%) in the acrylate monomer.

-

Add the co-initiator, such as triethylamine (e.g., 2 wt%), to the mixture.

-

Stir the mixture in the dark until all components are fully dissolved.

-

-

Degassing:

-

To remove dissolved oxygen, which inhibits polymerization, purge the formulation with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

-

UV Exposure:

-

Place a defined volume of the formulation in a suitable mold or on a substrate.

-

Expose the formulation to a UV light source with an appropriate wavelength and intensity. The exposure time will depend on the desired degree of conversion and the reactivity of the system.

-

-

Polymer Isolation and Characterization:

-

After irradiation, the solid polymer can be removed from the mold.

-

The degree of monomer conversion can be determined using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak.

-

Protocol 2: Monitoring Polymerization Kinetics using Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) can be used to measure the heat flow during polymerization, which is proportional to the rate of reaction.

-

Sample Preparation:

-

Prepare the photoinitiator/monomer formulation as described in Protocol 1.

-

Place a small, precise amount of the liquid formulation (typically 1-5 mg) into a DSC sample pan.

-

-

Photo-DSC Analysis:

-

Place the sample pan in the Photo-DSC instrument.

-

Equilibrate the sample at the desired isothermal temperature.

-

Expose the sample to UV light of a specific intensity and wavelength range.

-

Record the heat flow as a function of time.

-

-

Data Analysis:

-

The total heat evolved is proportional to the overall monomer conversion.

-

The rate of polymerization can be calculated from the heat flow curve.

-

Mandatory Visualizations

Diagram 1: Photoinitiation Mechanism of this compound

Caption: Mechanism of radical generation by this compound.

Diagram 2: Experimental Workflow for Photopolymerization

Caption: General workflow for a photopolymerization experiment.

Safety Information

-

This compound may cause skin and eye irritation.[7] It is harmful if swallowed or in contact with skin, and may cause respiratory irritation.[7]

-

Always handle this chemical in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acrylate monomers can be sensitizers and irritants. Avoid direct contact and inhalation.

-

UV radiation is harmful to the eyes and skin. Use appropriate UV shielding during experiments.

Disclaimer: The quantitative data and protocols provided in these notes are based on general knowledge of benzophenone photoinitiator systems and may not be directly applicable to this compound without optimization. Researchers should consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments.

References

- 1. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 4. CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof - Google Patents [patents.google.com]